molecular formula C17H18F3N3OS B2540792 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 1706284-35-6

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No. B2540792
CAS RN: 1706284-35-6
M. Wt: 369.41
InChI Key: XSICPMNZVJWIKJ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a trifluoromethyl group on the benzene ring and a piperidine ring attached to the amide nitrogen. The piperidine ring is further substituted with a thiazole ring .


Molecular Structure Analysis

The compound contains several functional groups including an amide, a trifluoromethyl group, a piperidine ring, and a thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the amide group might increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Anti-arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) focused on the synthesis of piperidine-based 1,3-thiazole derivatives and their anti-arrhythmic activity. The synthesis involved cyclization processes to yield 1,3-thiazole and 1,3,4-thiadiazole derivatives, some of which exhibited significant anti-arrhythmic effects (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

  • Metabolism and Disposition Studies : Renzulli et al. (2011) investigated the metabolism of SB-649868, an orexin receptor antagonist with structural similarities, highlighting its disposition in humans and identifying major metabolites, emphasizing the role of metabolic pathways in drug disposition (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

  • Molecular Interaction Studies : Shim et al. (2002) examined the molecular interactions of a cannabinoid receptor antagonist, providing insights into the binding dynamics and pharmacophore models for cannabinoid receptor ligands, which can be relevant for understanding the activity of structurally related benzamides (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

  • Antimicrobial Activity of Piperidine Derivatives : Anuse et al. (2019) synthesized piperidine derivatives and evaluated their antimicrobial activity, demonstrating the potential of such structures in combating bacterial and fungal infections (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

  • Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives uncovered compounds with potent anti-acetylcholinesterase activity, pointing to their potential application in treating neurodegenerative diseases (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Supramolecular Applications

  • Gelation Behavior of Thiazol-2-yl Benzamide Derivatives : Yadav and Ballabh (2020) synthesized and characterized N-(thiazol-2-yl) benzamide derivatives, exploring their gelation behavior and the influence of methyl functionality on gelation, which could have implications for material science and drug delivery systems (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s impossible to speculate on the mechanism of action of this compound .

Future Directions

The future directions for the study of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it might be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS/c18-17(19,20)14-5-3-13(4-6-14)15(24)22-10-12-2-1-8-23(11-12)16-21-7-9-25-16/h3-7,9,12H,1-2,8,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSICPMNZVJWIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethyl)benzamide

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